5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid
Overview
Description
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid is a chemical compound with the molecular formula C6H5BN2O3 and a molecular weight of 163.93 g/mol It is a boronic acid derivative that features a cyano group and a dihydro-oxopyridine moiety
Preparation Methods
The synthesis of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid typically involves the reaction of appropriate pyridine derivatives with boronic acid reagents under controlled conditions. Specific synthetic routes and reaction conditions are often detailed in peer-reviewed scientific literature and technical documents . Industrial production methods may involve optimized processes to ensure high yield and purity, often utilizing advanced techniques such as catalytic reactions and automated synthesis equipment.
Chemical Reactions Analysis
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other functional groups.
Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming new carbon-carbon bonds with aryl or vinyl halides. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and palladium catalysts for cross-coupling reactions.
Scientific Research Applications
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through cross-coupling reactions.
Biology: This compound can be utilized in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its potential therapeutic applications includes investigations into its role as an enzyme inhibitor or a ligand for specific biological targets.
Industry: It may be used in the production of advanced materials, such as polymers and specialty chemicals
Mechanism of Action
The mechanism of action of 5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it a valuable tool in the design of enzyme inhibitors and other bioactive compounds. The cyano group and dihydro-oxopyridine moiety may also contribute to its binding affinity and specificity for certain biological targets .
Comparison with Similar Compounds
5-Cyano-1,2-dihydro-2-oxopyridine-3-boronic acid can be compared with other boronic acid derivatives, such as:
Phenylboronic acid: Commonly used in Suzuki-Miyaura cross-coupling reactions.
Methylboronic acid: Utilized in the synthesis of various organic compounds.
4-Cyanophenylboronic acid:
Properties
IUPAC Name |
(5-cyano-2-oxo-1H-pyridin-3-yl)boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BN2O3/c8-2-4-1-5(7(11)12)6(10)9-3-4/h1,3,11-12H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLTWXXALSLWYIW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CNC1=O)C#N)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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